8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid
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Overview
Description
8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid is an organic compound with the chemical formula C13H23NO2. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is known for its solid state, appearing as a white to pale yellow substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2-azaspiro[46]undecane-4-carboxylic acid typically involves multi-step organic reactionsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[4.6]undecane-4-carboxylic acid
- 8-Methyl-2-azaspiro[4.6]undecane-4-carboxylic acid
- 8-Propyl-2-azaspiro[4.6]undecane-4-carboxylic acid
Uniqueness
8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid is unique due to the presence of the ethyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
8-ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid |
InChI |
InChI=1S/C13H23NO2/c1-2-10-4-3-6-13(7-5-10)9-14-8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16) |
InChI Key |
LBEWSDJBWZWGDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2(CC1)CNCC2C(=O)O |
Origin of Product |
United States |
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